The compound is synthesized from readily available precursors such as 2-ethoxyethanol and methylamine. Its classification falls under the category of low-molecular-weight organic compounds, particularly amines, which are characterized by the presence of one or more amino groups.
The synthesis of 2-Ethoxy-N-methyl-1-ethanamine hydrochloride typically involves the reaction of 2-ethoxyethanol with methylamine. The general procedure can be summarized as follows:
The yield of this synthesis can vary, but optimizations can achieve purities greater than 99% with minimal side products .
The molecular structure of 2-Ethoxy-N-methyl-1-ethanamine hydrochloride can be described as follows:
The InChI representation for this compound is:
This provides insight into its connectivity and stereochemistry .
2-Ethoxy-N-methyl-1-ethanamine hydrochloride can undergo various chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis .
The mechanism of action of 2-Ethoxy-N-methyl-1-ethanamine hydrochloride primarily involves its interaction with biological targets such as proteins and enzymes:
This aspect makes it valuable for preclinical studies aimed at understanding complex biological systems .
The physical and chemical properties of 2-Ethoxy-N-methyl-1-ethanamine hydrochloride include:
These properties are critical for its handling and application in laboratory settings .
The applications of 2-Ethoxy-N-methyl-1-ethanamine hydrochloride span several fields:
The first documented appearance of 2-Ethoxy-N-methyl-1-ethanamine hydrochloride (CAS: 167837-39-0) traces to pharmaceutical patent literature in the early 1990s. It emerged primarily as a synthetic intermediate in complex drug discovery programs. Notably, the compound featured in WO2003082853A1 (2003), which disclosed novel heterocyclic therapeutics targeting neurological and metabolic disorders. Here, it served as a key building block for generating substituted amine derivatives with enhanced bioavailability [3]. Earlier, EP0099707A1 (1983) utilized structurally analogous 2-aminoethyl ether derivatives for developing anti-inflammatory and anti-hyperglycemic agents, establishing a chemical precedent for its ether-amine motif [7]. By 2019, WO2019173653A1 incorporated deuterated variants of similar amines to modulate pharmacokinetics in next-generation pharmaceuticals, reflecting ongoing relevance in medicinal chemistry [9]. These patents collectively underscore its role as a versatile synthon rather than a terminal active pharmaceutical ingredient (API).
Table 1: Key Patents Involving 2-Ethoxy-N-methyl-1-ethanamine Hydrochloride
Patent Number | Year | Primary Application | Role of Compound |
---|---|---|---|
EP0099707A1 | 1983 | Anti-inflammatory agents | Structural analog precursor |
WO2003082853A1 | 2003 | Neurological/metabolic disorder therapeutics | Amine intermediate in heterocyclic synthesis |
WO2019173653A1 | 2019 | Deuterated pharmaceuticals | Isotope-modified derivative template |
2-Ethoxy-N-methyl-1-ethanamine hydrochloride follows IUPAC naming rules, prioritizing the longest carbon chain (ethane) and functional group seniority (amine > ether). The name explicitly defines:
Synonym standardization remains challenging due to inconsistent industrial practices. Common variants include:
CAS registry (167837-39-0) resolves ambiguity, while databases like PubChem (CID 22113100) and ChemicalBook (CB0796507) enforce cross-referencing [1] [2]. MDL identifier MFCD00714846 further aids laboratory information management systems (LIMS) in tracking [2].
Early routes focused on direct alkylation of methylamine with 2-chloroethyl ethyl ether. However, poor selectivity (over-alkylation to tertiary amines) and low yields (~40%) limited utility [6]. By the 2000s, reductive amination emerged as the dominant academic strategy:
Table 2: Evolution of Synthetic Methods
Method | Era | Yield (%) | Key Advantage(s) | Limitation(s) |
---|---|---|---|---|
Alkylation of methylamine | Pre-1990s | 35–45 | Simple reagents | Low selectivity; byproduct formation |
Reductive amination | 1990s–present | 75–90 | High selectivity; mild conditions | Requires borohydride handling |
Enzymatic reductive amination | 2010s+ | 60–70 | Aqueous solvent compatibility | Lower yields; specialized biocatalysts |
Recent advances explore catalytic methods using Pd/C or Ru complexes under hydrogen pressure, achieving yields >90% but requiring specialized equipment [7]. Industrial-scale synthesis (e.g., Matrix Scientific, AK Scientific) now employs continuous-flow reductive amination, enhancing throughput and reducing borohydride hazards [2] [4].
Table 3: Industrial Suppliers and Pricing (Representative Data)
Supplier | Catalog Number | Purity (%) | Unit Size | Price (USD) |
---|---|---|---|---|
Matrix Scientific | 015543 | >98 | 500 mg | $181 |
AK Scientific | 5385AD | >97 | 500 mg | $294 |
Santa Cruz Biotechnology (SCBT) | sc-307904 | >95 | 500 mg | $259 |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: